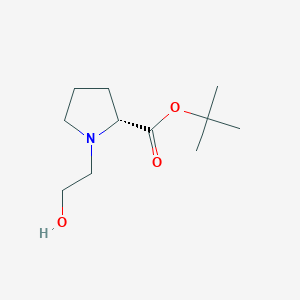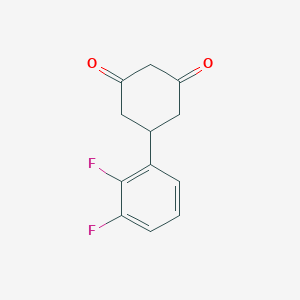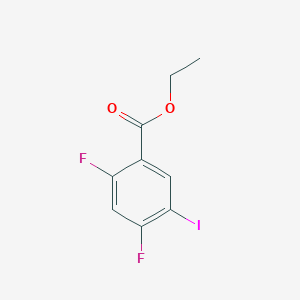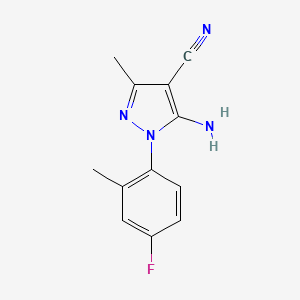![molecular formula C17H29BN4O2 B1407114 2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine CAS No. 1489230-58-1](/img/structure/B1407114.png)
2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine
Overview
Description
This compound is a complex organic molecule that contains a pyridine ring and a piperazine ring, both of which are common motifs in medicinal chemistry . It also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used in Suzuki-Miyaura cross-coupling reactions . These reactions are a cornerstone in the field of organic chemistry, allowing for the formation of carbon-carbon bonds. The tetramethyl-1,3,2-dioxaborolane moiety acts as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst to synthesize biaryl or styrenyl compounds .
Drug Discovery and Development
In medicinal chemistry, the compound serves as a building block for the synthesis of various pharmaceuticals. Its ability to introduce a boron atom into bioactive molecules makes it invaluable for developing proteasome inhibitors , which are used in cancer therapy .
Material Science
The compound’s boronate group can be used to create novel polymers with unique properties. These polymers have potential applications in creating new materials for electronics, coatings, and as sensors .
Bioconjugation
Boronic acids can form reversible covalent bonds with diols, such as sugars. This property is exploited in bioconjugation techniques, where the compound can be used to label glycoproteins or other sugar-containing molecules for detection or purification purposes .
Catalysis
The compound can act as a ligand for transition metal catalysts. This is particularly useful in asymmetric synthesis, where the chirality of the ligand can induce enantioselectivity in the catalytic reaction .
Sensor Development
Due to its affinity for diols, this compound can be used to develop chemical sensors for carbohydrates. This has potential applications in monitoring glucose levels in diabetic patients or detecting environmental pollutants .
Fluorescent Probes
When incorporated into fluorescent molecules, the boronate group of the compound can quench or enhance fluorescence in response to analytes, making it useful for developing fluorescent probes in biological research .
Neutron Capture Therapy
Boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT) , a targeted cancer treatment method. The boron is introduced into a tumor, and upon exposure to neutrons, it undergoes nuclear reactions that destroy cancer cells .
properties
IUPAC Name |
2-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN4O2/c1-16(2)17(3,4)24-18(23-16)14-5-6-15(20-13-14)22-11-9-21(8-7-19)10-12-22/h5-6,13H,7-12,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSLDTFDJXKHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
![2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine](/img/structure/B1407034.png)


![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)


![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1407046.png)


![[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1407051.png)
![1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1407052.png)